molecular formula C10H11NO3 B1610040 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 212578-38-6

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B1610040
CAS No.: 212578-38-6
M. Wt: 193.2 g/mol
InChI Key: SSVIRLKDUUXSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms The presence of a carboxylic acid group at the second position and a methyl group at the fourth position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple derivatives. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 3,4-Dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid

Uniqueness

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(10(12)13)14-8-5-3-2-4-7(8)11/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVIRLKDUUXSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445683
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212578-38-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 4
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 5
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 6
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.